Cas no 1293363-99-1 (5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one structure](https://ja.kuujia.com/scimg/cas/1293363-99-1x500.png)
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
- 5-bromo-3-methyl-1,3-benzothiazol-2-one
- SCHEMBL19644301
- 1293363-99-1
-
- インチ: InChI=1S/C8H6BrNOS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
- InChIKey: DJLKLNMMNDISGC-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC(=C2)Br)SC1=O
計算された属性
- せいみつぶんしりょう: 242.93535g/mol
- どういたいしつりょう: 242.93535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152639-1g |
5-bromo-3-methylbenzo[d]thiazol-2(3H)-one |
1293363-99-1 | 95% | 1g |
$483 | 2024-08-02 | |
Chemenu | CM152639-1g |
5-bromo-3-methylbenzo[d]thiazol-2(3H)-one |
1293363-99-1 | 95% | 1g |
$549 | 2021-06-09 | |
Alichem | A059006388-1g |
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one |
1293363-99-1 | 95% | 1g |
$516.66 | 2022-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806827-1g |
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one |
1293363-99-1 | 98% | 1g |
¥5124.00 | 2024-08-09 |
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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5-Bromo-3-methylbenzo[d]thiazol-2(3H)-oneに関する追加情報
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one: A Comprehensive Overview
5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, also known by its CAS number 1293363-99-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolones, which are known for their unique structural features and diverse biological activities. The molecule consists of a benzo[d]thiazole ring system with a bromine substituent at the 5-position and a methyl group at the 3-position, making it a derivative of benzo[d]thiazol-2(3H)-one.
The benzo[d]thiazole core of this compound is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring itself is a five-membered heterocycle containing one sulfur atom and one nitrogen atom. This structural arrangement imparts unique electronic properties to the molecule, which are further modulated by the bromine and methyl substituents. The bromine atom at the 5-position introduces electron-withdrawing effects, while the methyl group at the 3-position contributes electron-donating effects, creating a balance that can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one as a precursor for the synthesis of various bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents, where its thiazole ring plays a crucial role in modulating enzyme activity. Additionally, this compound has been investigated for its potential as an antimicrobial agent, with studies demonstrating moderate activity against certain bacterial strains.
The synthesis of 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one typically involves multi-step processes that include nucleophilic substitution, condensation reactions, and oxidation steps. One common approach involves the reaction of an appropriate bromobenzene derivative with thioamides or thioureas under specific conditions to form the thiazole ring. Subsequent modifications, such as alkylation or methylation, are then employed to introduce the methyl group at the desired position.
In terms of applications, 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one has shown promise in materials science as well. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor applications. Furthermore, its photochemical properties have been studied for potential use in light-emitting materials and photovoltaic devices.
From an environmental perspective, understanding the fate and transport of 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one in natural systems is crucial. Recent research has focused on its degradation pathways under various environmental conditions, such as UV light exposure and microbial activity. These studies aim to assess its potential impact on ecosystems and guide responsible use in industrial applications.
In conclusion, 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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